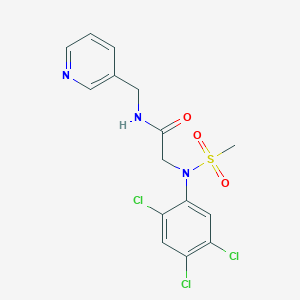![molecular formula C17H20IN3O4 B5005334 ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5005334.png)
ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate, also known as IPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine derivatives and has been found to have various biological activities.
作用機序
The mechanism of action of ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. It has been found to bind to the catalytic domain of PDE4 and CK2, thereby preventing the hydrolysis of cyclic AMP and the phosphorylation of target proteins, respectively.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and immune response in animal models of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
Ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE4 and CK2, making it a valuable tool for studying the function of these enzymes. This compound is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, there are some limitations to its use. This compound has been found to have some toxicity in animal models, and its effects on human health are not well understood. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its biological activities.
将来の方向性
There are several future directions for research on ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for PDE4 and CK2. Another area of interest is the investigation of the effects of this compound on other enzymes and proteins involved in various biological processes. Additionally, more research is needed to understand the potential toxicity of this compound and its effects on human health. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with valuable biological activities.
合成法
The synthesis of ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate involves the reaction of ethyl piperazine-1-carboxylate with 4-iodobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and 2,5-dioxopyrrolidin-1-yl chloride to obtain the final product, this compound.
科学的研究の応用
Ethyl 4-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been found to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
特性
IUPAC Name |
ethyl 4-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPWAKVVBHZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B5005259.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5005263.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5005270.png)


![N-allyl-2-{[4-(allyloxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5005298.png)
![2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5005312.png)
![2,4-dichloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5005326.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5005327.png)
![N-benzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005333.png)
![N,N'-(oxydi-4,1-phenylene)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B5005342.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5005346.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005347.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5005355.png)